molecular formula C10H13BO2 B13356055 4-Methyl-2-phenyl-1,3,2-dioxaborinane CAS No. 6638-66-0

4-Methyl-2-phenyl-1,3,2-dioxaborinane

Cat. No.: B13356055
CAS No.: 6638-66-0
M. Wt: 176.02 g/mol
InChI Key: ZWDKYUPKFUIRSJ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C10H13BO2 It is a member of the dioxaborinane family, characterized by a boron atom bonded to two oxygen atoms and forming a six-membered ring with a phenyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-phenyl-1,3,2-dioxaborinane can be synthesized through the reaction of phenylboronic acid with butane-1,3-diol. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions to facilitate the formation of the dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-phenyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, facilitating reactions such as cross-coupling and other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-phenyl-1,3,2-dioxaborinane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its methyl and phenyl groups provide unique steric and electronic properties, making it particularly useful in certain synthetic applications and research contexts .

Properties

CAS No.

6638-66-0

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

4-methyl-2-phenyl-1,3,2-dioxaborinane

InChI

InChI=1S/C10H13BO2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

ZWDKYUPKFUIRSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCC(O1)C)C2=CC=CC=C2

Origin of Product

United States

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